REACTION_CXSMILES
|
[NH:1]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1O)C(C)=O.[C:20](=[O:23])([O-])[O-].[K+].[K+].[C:26](=O)([O-])[O-].[Na+].[Na+]>>[NH2:1][C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:16])=[O:17])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[O:23][CH2:20][CH3:26] |f:1.2.3,4.5.6|
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Name
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|
Quantity
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6.42 kg
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Type
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reactant
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Smiles
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N(C(=O)C)C1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)O
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Name
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|
Quantity
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0.98 kg
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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0.75 kg
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Type
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CUSTOM
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Details
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whilst stirring thoroughly
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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are introduced into a 150 l autoclave
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Type
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CUSTOM
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Details
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After flushing the autoclave with nitrogen, 22 kg (28 l) of ethanol
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Type
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ADDITION
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Details
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are added to the mixture
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Type
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CUSTOM
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Details
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The autoclave is closed
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Type
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CUSTOM
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Details
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are now pumped into the autoclave in the course of 1 to 2 hours
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Duration
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1.5 (± 0.5) h
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Type
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CUSTOM
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Details
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The entire reaction mixture
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Type
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STIRRING
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Details
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is stirred for a further 5 hours at 120° C
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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After cooling the reaction mixture to room temperature
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Type
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CUSTOM
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Details
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flushed twice with nitrogen
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Type
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ADDITION
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Details
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The contents of the autoclave are then introduced into a 250 ml V4A steel kettle
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Type
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WASH
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Details
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The autoclave is rinsed out with 5 kg of 80% pure ethanol
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Type
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ADDITION
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Details
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the rinsing solution is likewise introduced into the steel kettle
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Type
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TEMPERATURE
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Details
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The mixture in the steel kettle is heated to the boiling point, about 20 kg of alcohol being
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Type
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DISTILLATION
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Details
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distilled off
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Type
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DISTILLATION
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Details
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the mixture is distilled until no further alcohol
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Type
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ADDITION
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Details
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After adding 4.3 kg of 50% strength sodium hydroxide solution
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Type
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STIRRING
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Details
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the mixture is stirred at 100° C. for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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The mixture is then cooled to 20° C.
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Type
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CUSTOM
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Details
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the product which has precipitated
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Type
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FILTRATION
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Details
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is filtered off
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Type
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WASH
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Details
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washed with 25 kg of sodium chloride solution
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Type
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CUSTOM
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Details
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After drying
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Name
|
|
Type
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product
|
Smiles
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NC1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 kg | |
YIELD: CALCULATEDPERCENTYIELD | 190.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |